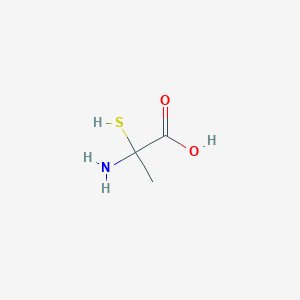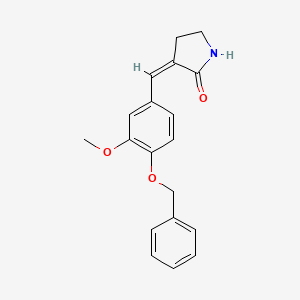
2-Amino-2-mercaptopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-mercaptopropanoic acid (C₃H₆O₂S) is a small organic compound with the following structure:
H₂N-CH(CH₂SH)-COOH
It contains an amino group (NH₂), a carboxylic acid group (COOH), and a thiol (sulfhydryl) group (SH). The compound is also referred to as α-mercaptopropanoic acid due to the position of the thiol group on the carbon chain. Thiolactic acid is a colorless, water-soluble solid.
準備方法
Synthesis::
- Thiolactic acid can be synthesized via the reaction of chloroacetic acid with ammonium thiocyanate .
- The reaction proceeds as follows:
- Chloroacetic acid reacts with ammonium thiocyanate to form ammonium α-thiolactate .
- Ammonium α-thiolactate is then acidified to yield 2-amino-2-mercaptopropanoic acid.
- Thiolactic acid is produced on an industrial scale through the above synthetic route.
- It is used as a precursor in the synthesis of various chemicals and pharmaceuticals.
化学反応の分析
Thiolactic acid undergoes several important reactions:
Oxidation: It can be oxidized to form (e.g., dimerization of two thiolactic acid molecules).
Reduction: Reduction of the thiol group yields the corresponding alcohol.
Substitution: The thiol group can be substituted with other functional groups.
Acid-Base Reactions: It behaves as a weak acid due to the carboxylic acid group.
Common reagents and conditions:
Oxidation: Typically, oxidizing agents like or are used.
Reduction: Reducing agents such as or .
Substitution: Various nucleophiles can replace the thiol group.
Acid-Base Reactions: Reaction with strong bases or acids.
Major products:
- Oxidation: Disulfides (e.g., dimer of thiolactic acid).
- Reduction: Alcohol derivative.
- Substitution: Various derivatives depending on the nucleophile used.
科学的研究の応用
Thiolactic acid finds applications in:
Chemistry: As a building block for organic synthesis.
Biology: Used in protein modification and labeling.
Medicine: It is a precursor for drugs and pharmaceuticals.
Industry: Used in the production of polymers and specialty chemicals.
作用機序
The exact mechanism of action for thiolactic acid depends on its specific application. its thiol group can participate in redox reactions, protein binding, and enzyme inhibition.
類似化合物との比較
Thiolactic acid is unique due to its combination of amino, carboxylic acid, and thiol functionalities. Similar compounds include cysteine , which also contains a thiol group, but lacks the carboxylic acid functionality.
特性
分子式 |
C3H7NO2S |
|---|---|
分子量 |
121.16 g/mol |
IUPAC名 |
2-amino-2-sulfanylpropanoic acid |
InChI |
InChI=1S/C3H7NO2S/c1-3(4,7)2(5)6/h7H,4H2,1H3,(H,5,6) |
InChIキー |
KQBWMNSIGFMUBH-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)(N)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-2-(ethoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12910674.png)
![2H-Benzofuro[2,3-B]pyrrole](/img/structure/B12910681.png)



![4-Chloro-5-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12910712.png)
![3,4,5,6-Tetrahydro-1H-azepino[4,3,2-cd]indole](/img/structure/B12910714.png)

![2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan](/img/structure/B12910717.png)
![Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12910721.png)




